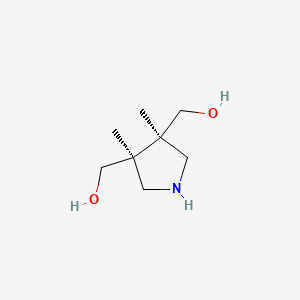

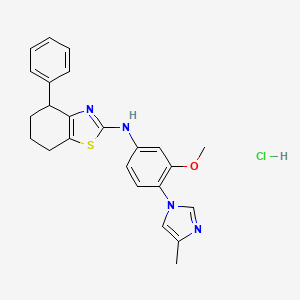

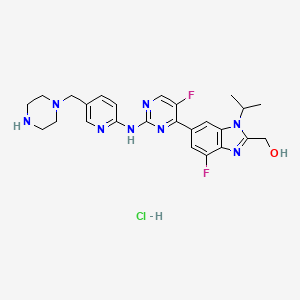

Abemaciclib metabolite M18 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Abemaciclib metabolite M18 hydrochloride is a significant metabolite of Abemaciclib, a cyclin-dependent kinase inhibitor used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer . This compound exhibits potent antitumor activity and is involved in the inhibition of cyclin-dependent kinases 4 and 6, which play a crucial role in cell cycle regulation .

Preparation Methods

The preparation of Abemaciclib metabolite M18 hydrochloride involves the hepatic metabolism of Abemaciclib, primarily mediated by cytochrome P450 3A4 . The synthetic route includes the formation of hydroxy-N-desethylabemaciclib (M18) through specific reaction conditions that involve the use of various reagents and catalysts . Industrial production methods focus on optimizing these reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Abemaciclib metabolite M18 hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, facilitated by oxidizing agents.

Reduction: The compound can undergo reduction reactions where hydrogen is added or oxygen is removed, typically using reducing agents.

Substitution: Involves the replacement of one functional group with another, often using specific catalysts and reagents.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Scientific Research Applications

Abemaciclib metabolite M18 hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Abemaciclib metabolite M18 hydrochloride involves the inhibition of cyclin-dependent kinases 4 and 6, leading to the suppression of retinoblastoma protein phosphorylation . This inhibition results in cell cycle arrest at the G1 phase, preventing cancer cell proliferation . The compound targets specific molecular pathways involved in cell cycle regulation, making it an effective antitumor agent.

Comparison with Similar Compounds

Abemaciclib metabolite M18 hydrochloride is compared with other cyclin-dependent kinase inhibitors such as Palbociclib and Ribociclib . While all three compounds inhibit cyclin-dependent kinases 4 and 6, this compound exhibits unique properties, including higher potency and specific metabolic pathways . Similar compounds include:

Palbociclib: Another cyclin-dependent kinase inhibitor used in breast cancer treatment.

Ribociclib: Similar to Palbociclib, used for the same indications but with different pharmacokinetic properties.

This compound stands out due to its distinct metabolic profile and higher efficacy in certain cancer types .

Properties

IUPAC Name |

[4-fluoro-6-[5-fluoro-2-[[5-(piperazin-1-ylmethyl)pyridin-2-yl]amino]pyrimidin-4-yl]-1-propan-2-ylbenzimidazol-2-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28F2N8O.ClH/c1-15(2)35-20-10-17(9-18(26)24(20)32-22(35)14-36)23-19(27)12-30-25(33-23)31-21-4-3-16(11-29-21)13-34-7-5-28-6-8-34;/h3-4,9-12,15,28,36H,5-8,13-14H2,1-2H3,(H,29,30,31,33);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFYSOPSZMTSSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5)F)N=C1CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClF2N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,9S)-11-[(2S,3S)-2-amino-3-methylpentanoyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B8093311.png)